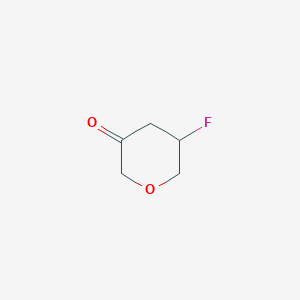

5-Fluorodihydro-2H-pyran-3(4H)-one

Description

BenchChem offers high-quality 5-Fluorodihydro-2H-pyran-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorodihydro-2H-pyran-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H7FO2 |

|---|---|

Molecular Weight |

118.11 g/mol |

IUPAC Name |

5-fluorooxan-3-one |

InChI |

InChI=1S/C5H7FO2/c6-4-1-5(7)3-8-2-4/h4H,1-3H2 |

InChI Key |

RBMXNKRHBPSMPK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCC1=O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Incorporation of Fluorine into Pyranone Scaffolds: A Technical Guide for Medicinal Chemists

Introduction: The Convergence of a Privileged Scaffold and a Powerful Tool

In the landscape of medicinal chemistry, the pyranone motif stands as a "privileged scaffold"—a core structure recurring in a multitude of natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] From the anticancer activities of fused pyran-based compounds to their roles in combating inflammation and microbial infections, the versatility of this oxygen-containing heterocycle is well-established.[3][4] Concurrently, the strategic use of fluorine in drug design has transitioned from an occasional modification to a cornerstone of modern pharmaceutical development.[5][6] The unique electronic properties of fluorine, when judiciously incorporated into a molecule, can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[7]

This technical guide provides an in-depth exploration of the intersection of these two powerful elements: the design, synthesis, and application of fluorinated pyranone scaffolds in medicinal chemistry. We will delve into the causal reasoning behind the choice to introduce fluorine, examine key synthetic methodologies, analyze structure-activity relationships (SAR), and present case studies that highlight the therapeutic potential of these unique molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic benefits of pyranone scaffolds and fluorine chemistry in their own discovery programs.

The Rationale for Fluorination: Enhancing the "Privileged" Nature of Pyranones

The introduction of fluorine into a pyranone scaffold is not a trivial modification; it is a strategic decision aimed at addressing specific challenges in drug development. The rationale is rooted in the fundamental physicochemical properties of the fluorine atom and the carbon-fluorine bond.

1. Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[8] Pyranone scaffolds, like many other drug candidates, can be susceptible to metabolic degradation by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability.[6]

2. Modulation of Electronic Properties and pKa: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can significantly alter the electron distribution within the pyranone ring.[5] This can influence the acidity or basicity of nearby functional groups, which in turn affects the molecule's ionization state at physiological pH. Proper pKa modulation is critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.[6]

3. Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds.[9] The substitution of a hydrogen atom with a similarly sized fluorine atom can lead to a more favorable binding entropy, resulting in increased potency and selectivity for the target enzyme or receptor.[7]

4. Conformational Control and Lipophilicity: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[6] Furthermore, fluorination can modulate lipophilicity (logP), a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While a single fluorine atom often slightly increases lipophilicity, the effect can be tailored by the degree and position of fluorination.[7]

Synthetic Strategies for Accessing Fluorinated Pyranone Scaffolds

The synthesis of fluorinated pyranones can be broadly approached in two ways: by constructing the pyranone ring from fluorinated precursors or by direct fluorination of a pre-formed pyranone scaffold.

Building from Fluorinated Precursors: A Robust and Versatile Approach

This strategy is often favored due to the availability of a wide range of fluorinated building blocks and the ability to control the position of the fluorine atoms with high regioselectivity.

A Case Study: One-Pot Synthesis of 2-Aryl-6-(trifluoromethyl)-4-Pyrones

A particularly efficient method involves the one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones.[10] This approach provides a direct route to 4-pyrones bearing a trifluoromethyl group, a common and highly influential fluorine-containing moiety.

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)-4H-pyran-4-one [10]

-

Step 1: Synthesis of the Enedione Precursor. To a solution of sodium ethoxide (prepared from 0.5 g, 21.7 mmol of Na in 25 mL of absolute EtOH) is added a mixture of 1,1,1-trifluoroacetone (2.2 g, 20 mmol) and ethyl benzoylacetate (4.2 g, 22 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in water (50 mL). The aqueous solution is acidified with 10% HCl to pH 2-3. The precipitate is filtered, washed with water, and dried to afford (E)-6-phenyl-1,1,1-trifluorohex-5-ene-2,4-dione.

-

Step 2: One-Pot Oxidative Cyclization. To a solution of the enedione precursor (1.0 g, 4.1 mmol) in chloroform (20 mL) is added bromine (0.72 g, 4.5 mmol) dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. Triethylamine (1.25 g, 12.3 mmol) is then added, and the mixture is refluxed for 4 hours. The reaction is cooled to room temperature, washed with water (2 x 20 mL) and brine (20 mL), and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-phenyl-6-(trifluoromethyl)-4H-pyran-4-one.

This method is advantageous as it allows for the construction of the pyranone ring and the incorporation of the trifluoromethyl group in a single pot from readily available starting materials. The resulting fluorinated pyrones can then serve as versatile building blocks for further diversification.[10]

Direct Fluorination of Pyranone Scaffolds

While building from fluorinated precursors offers excellent control, the direct fluorination of an existing pyranone ring is a highly desirable strategy for late-stage functionalization in a drug discovery program. However, the regioselective fluorination of electron-deficient heterocycles like pyranones can be challenging. Advances in catalysis are beginning to address this challenge.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of fluorine into complex molecules.[11] While specific protocols for the direct C-H fluorination of simple pyranones are still emerging, methodologies developed for other heterocycles provide a roadmap for future development. For instance, palladium-catalyzed C-H fluorination has been successfully applied to a variety of aromatic and heteroaromatic systems.[7] The development of similar methods for pyranones would be a significant advancement in the field.

Applications and Structure-Activity Relationships (SAR) of Fluorinated Pyranones

The true value of fluorinated pyranone scaffolds lies in their potential to yield potent and selective therapeutic agents. The following sections explore their application in oncology and as enzyme inhibitors, with a focus on structure-activity relationships.

Anticancer Activity

The pyranone scaffold is a common feature in many natural and synthetic compounds with anticancer properties.[1] Fluorination of these scaffolds can further enhance their efficacy.

Case Study: Fluorinated Benzo[b]pyran-4-ones

A study on fluoro-substituted benzo[b]pyran-4-one derivatives demonstrated their activity against various cancer cell lines, including NCI-H460 (lung), MCF7 (breast), and SF-268 (CNS).[1] The SAR from this and related studies on fluorinated coumarins (benz-2-pyranones) and chromones (benz-4-pyranones) reveals several key principles:

-

Position Matters: The position of the fluorine substituent on the aromatic ring significantly impacts activity. Often, fluorine at specific positions can enhance interactions with the target protein or block metabolic hotspots.

-

Lipophilicity-Activity Relationship: The increased lipophilicity imparted by fluorine can improve cell permeability, leading to higher intracellular concentrations of the drug.[7] However, excessive lipophilicity can lead to poor solubility and off-target effects.

-

Synergy with Other Substituents: The effect of fluorine is often synergistic with other substituents on the pyranone scaffold. For example, the combination of a fluorine atom and an amino group at different positions can lead to a significant increase in potency.

Table 1: Anticancer Activity of Fluorinated Coumarin Amide Derivatives [12]

| Compound | Substituent (R) | Target Cell Line | IC50 (µM) |

| A4 | 6-Fluoro | HeLa | 8.13 |

| B5 | 7-Fluoro | HeLa | >50 |

| B6 | 7-Fluoro | HeLa | >50 |

Data extracted from Reference[12]. This table highlights how the position of the fluorine atom on the coumarin ring dramatically influences anticancer activity.

Enzyme Inhibition

The electronic properties of fluorinated pyranones make them attractive candidates for the design of enzyme inhibitors. Fluorine can be used to create "transition state analogues" or to enhance the binding affinity of competitive inhibitors.[8][9]

Mechanism-Based Inhibition:

Fluorinated compounds can be designed as mechanism-based inhibitors, which are unreactive until they are processed by the target enzyme.[13] The enzyme's catalytic machinery converts the inhibitor into a reactive species that then covalently modifies the enzyme, leading to irreversible inactivation. For example, a pyranone scaffold could be functionalized with a fluorinated group that, upon enzymatic processing, becomes a good leaving group, facilitating the formation of a covalent bond with an active site nucleophile.[8]

Kinase Inhibition:

Many kinase inhibitors feature heterocyclic scaffolds. The introduction of fluorine into a pyranone-based kinase inhibitor can improve its potency and selectivity. For instance, in PI3K inhibitors, difluorination of a pyridyl ring has been shown to increase oral bioavailability and decrease clearance without compromising potency.[6] Similar strategies can be applied to pyranone scaffolds targeting the ATP-binding site of kinases. The fluorine atoms can form favorable interactions with the hinge region or other key residues, leading to enhanced inhibitory activity.[14]

Future Outlook and Conclusion

The strategic combination of the privileged pyranone scaffold with the unique properties of fluorine represents a promising avenue for the discovery of novel therapeutics. While significant progress has been made in the synthesis and evaluation of fluorinated pyranone derivatives, particularly in the realm of anticancer agents, there are still ample opportunities for further exploration.

The development of new, efficient, and regioselective methods for the direct fluorination of the pyranone core will be a key enabler for the rapid generation of diverse compound libraries for high-throughput screening. Furthermore, a deeper understanding of the mechanistic basis for the biological activity of these compounds, through techniques like X-ray crystallography and computational modeling, will facilitate the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Zemtsova, M. N., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 26(15), 4415. [Link]

-

Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(65), 41036-41053. [Link]

-

Pinto, B. M. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 44(8), 636-646. [Link]

-

Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 14(7), 865-874. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 7(2b), 207. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Lóránd, T., et al. (2016). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Molecules, 21(11), 1563. [Link]

-

Singh, S., et al. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery, 11(1). [Link]

-

James, T., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1946-1953. [Link]

-

Krishnaiah, M., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2235. [Link]

-

Al-Warhi, T., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 4567. [Link]

-

Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524. [Link]

-

Berkowitz, D. B., et al. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. University of Nebraska - Lincoln DigitalCommons@University of Nebraska - Lincoln. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Dickinson, B. C., et al. (2014). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Medicinal Chemistry, 5(6), 949-953. [Link]

-

Berkowitz, D. B., et al. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. Arabian Journal of Chemistry, 17(8), 105992. [Link]

-

Ferreira, M-J., et al. (2024). 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling. Molecules, 29(5), 1085. [Link]

-

Tran, T. T. V., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development, 7(4), 4216-4226. [Link]

-

De Clercq, E. (2009). The role of fluorine in antiviral drug discovery. ResearchGate. [Link]

-

Khan, I., et al. (2013). Green synthesis and biological evaluation of steroidal 2H-pyrans as anticancer and antioxidant agents. Journal of King Saud University - Science, 27(1), 50-58. [Link]

-

Zhang, C., et al. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 16, 1421869. [Link]

-

Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25(11), 2539-2553. [Link]

-

Aoki, M., et al. (2018). Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. Antimicrobial Agents and Chemotherapy, 62(6), e00159-18. [Link]

-

Besset, T., et al. (2020). Advances in the Synthesis of Fluorinated Scaffolds by Transition Metal-Catalyzed C-H Bond Activation. Chimia, 74(11), 871-877. [Link]

-

Ferreira, M-J., et al. (2018). Anticancer Activity Study of Chromone and Coumarin Hybrids using Electrical Impedance Spectroscopy. Anticancer Agents in Medicinal Chemistry, 18(6), 854-864. [Link]

-

National University of Singapore. (2025). Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]

-

Zaitsev, A. V., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8963. [Link]

-

Al-Dhfyan, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(21), 7300. [Link]

-

Kamanavalli, C. M., et al. (2007). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. European Journal of Medicinal Chemistry, 42(6), 887-891. [Link]

-

Wang, C., et al. (2016). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry, 14(33), 7873-7876. [Link]

-

El-Sayed, N. N., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. [Link]

-

Zaitsev, A. V., et al. (2022). General strategy for the synthesis of 2-vinyl-4-pyrones. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. [Link]

Sources

- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 2. Green synthesis and biological evaluation of steroidal 2<i>H</i>-pyrans as anticancer and antioxidant agents - Journal of King Saud University - Science [jksus.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. mdpi.com [mdpi.com]

- 11. Advances in the Synthesis of Fluorinated Scaffolds by Transition Metal-Catalyzed C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]

Conformational analysis of 5-fluoro-tetrahydropyran-3-one

An In-Depth Technical Guide to the Conformational Analysis of 5-Fluoro-tetrahydropyran-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The introduction of fluorine into such frameworks can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, pKa, and binding affinity.[3] This is often achieved through the strategic control of molecular conformation, driven by potent stereoelectronic effects.[4][5] This technical guide provides a comprehensive analysis of the conformational landscape of 5-fluoro-tetrahydropyran-3-one, a model system for understanding the interplay between inductive effects of a ketone and the stereoelectronic influence of a fluorine substituent on a heterocyclic ring. By integrating high-level computational modeling with predictive insights from experimental NMR spectroscopy, we will elucidate the dominant conformational preferences of this molecule and provide a validated workflow for its analysis.

Introduction: The Strategic Role of Fluorine in Conformational Control

The judicious placement of fluorine in drug candidates is a cornerstone of modern medicinal chemistry.[3] Beyond its role in blocking metabolic oxidation or modulating acidity, fluorine exerts significant and predictable conformational biases.[5] These stereoelectronic effects, such as the gauche and anomeric effects, arise from stabilizing orbital interactions, for instance, between a lone pair or a C-H bonding orbital (donor) and a C-F anti-bonding orbital (acceptor).[4][6]

In the context of the tetrahydropyran ring, a chair-like conformation is generally preferred to minimize torsional and angle strain.[1][2] However, the orientation of substituents—axial versus equatorial—is dictated by a delicate balance of steric and stereoelectronic forces. For 5-fluoro-tetrahydropyran-3-one, the analysis is particularly compelling. The electron-withdrawing ketone at the C3 position influences the ring's electronic distribution, while the highly electronegative fluorine at C5 introduces powerful stereoelectronic interactions that can favor conformations that defy simple steric predictions. Understanding this conformational equilibrium is paramount, as it directly dictates the three-dimensional arrangement of functional groups responsible for molecular recognition and biological activity.

Foundational Stereoelectronic Principles

The conformational preference of 5-fluoro-tetrahydropyran-3-one is primarily governed by the competition between steric hindrance and stabilizing stereoelectronic interactions.

-

A-Value (Steric Hindrance): In a simple cyclohexane system, a fluorine substituent has a relatively small A-value (preference for the equatorial position) of ~0.2-0.3 kcal/mol, indicating only a slight steric preference for the equatorial position.[7]

-

Gauche Effect: This effect often favors a gauche arrangement between fluorine and another electronegative substituent. In this molecule, the key interaction would be between the C5-F bond and the C4-C3 or C6-O bonds. This arises from stabilizing hyperconjugative interactions, such as σCH → σ*CF.[4][8]

-

Anomeric Effect: While the classic anomeric effect involves a substituent at the anomeric (C2) position, related hyperconjugative interactions are critical throughout the ring.[7][9][10] Specifically, interactions between the oxygen lone pairs (nO) and the anti-bonding orbital of the C-F bond (σCF) can stabilize certain conformations. An anti-periplanar arrangement between a lone pair and the σCF orbital is required for maximum stabilization.

-

Dipole-Dipole Interactions: The strong dipoles of the C=O and C-F bonds introduce significant electrostatic interactions. The preferred conformation will seek to minimize the repulsion between these dipoles.

These competing forces determine the equilibrium between the two primary chair conformations: one with an axial fluorine and one with an equatorial fluorine.

Diagram 1: Chair Conformations of 5-fluoro-tetrahydropyran-3-one

Caption: The two primary chair conformations of 5-fluoro-tetrahydropyran-3-one in equilibrium.

Experimental Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational preferences of molecules in solution. For 5-fluoro-tetrahydropyran-3-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides the necessary data.

Protocol 1: NMR Data Acquisition and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the synthesized 5-fluoro-tetrahydropyran-3-one in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical, as polarity can influence conformational equilibrium.

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Pay close attention to the multiplets corresponding to the protons on the THP ring, especially H5.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum. The multiplicity of the fluorine signal will provide direct evidence of its coupling to adjacent protons. ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent probe.[11][12]

-

2D NMR (COSY & HSQC): Acquire a ¹H-¹H COSY spectrum to confirm proton-proton connectivities and an HSQC spectrum to assign protons to their respective carbons.

-

Data Analysis - Coupling Constants: The key to elucidating the conformation lies in the magnitude of the vicinal (³J) coupling constants.

-

³JH,H Couplings: Analyze the coupling constants for the proton at C5 (H5). A large coupling constant (³Jax,ax ≈ 8-13 Hz) between H5 and the axial protons at C4 and C6 indicates an axial orientation for H5, and therefore an equatorial fluorine . Conversely, smaller coupling constants (³Jax,eq and ³Jeq,eq ≈ 2-5 Hz) suggest an equatorial H5 and thus an axial fluorine .

-

³JH,F Couplings: The Karplus relationship also applies to H-F couplings. A large ³JH,F coupling (~30-45 Hz) is typically observed for an anti-periplanar (180°) arrangement, which occurs between an axial fluorine and an axial proton. A smaller gauche coupling (~5-15 Hz) is expected for an equatorial fluorine.

-

Table 1: Predicted NMR Coupling Constants for Conformational Assignment

| Conformer | Fluorine Position | H5 Position | Expected ³JH5,H4ax & ³JH5,H6ax | Expected ³JF5,H4ax & ³JF5,H6ax |

| Conformer A | Axial | Equatorial | ~2-5 Hz | ~30-45 Hz |

| Conformer B | Equatorial | Axial | ~8-13 Hz | ~5-15 Hz |

Computational Modeling Workflow

Quantum mechanical calculations provide a powerful, predictive framework for determining the relative stabilities of conformers and corroborating experimental findings.[1][7] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this type of analysis.

Protocol 2: DFT-Based Conformational Analysis

-

Structure Generation: Build the initial 3D structures for both the axial-fluorine and equatorial-fluorine chair conformations of 5-fluoro-tetrahydropyran-3-one using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization for each conformer.

-

Methodology: A reliable level of theory is crucial. The B3LYP density functional is a common starting point, but methods that better account for dispersion forces, such as B3LYP-D3BJ or ωB97X-D , are recommended.[6][13]

-

Basis Set: A triple-zeta Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is necessary to accurately describe the electronic structure, particularly for the electronegative oxygen and fluorine atoms.[13]

-

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This step is critical to:

-

Confirm Minima: Ensure that there are no imaginary frequencies, confirming the structure is a true energy minimum.

-

Obtain Thermochemical Data: Calculate the zero-point vibrational energy (ZPVE) and Gibbs free energy (G) at 298.15 K. The relative stability of conformers should be compared using ΔG.

-

-

Solvent Modeling (Optional but Recommended): To better simulate experimental conditions, repeat the final energy calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM), corresponding to the solvent used for NMR.

-

Analysis of Results:

-

Relative Energies: Calculate the difference in Gibbs free energy (ΔG = Gaxial - Gequatorial) to determine the thermodynamically preferred conformer.

-

Geometric Parameters: Analyze bond lengths, bond angles, and dihedral angles to understand the structural impact of the substituents.

-

Orbital Analysis: Use Natural Bond Orbital (NBO) analysis to quantify the key hyperconjugative interactions (e.g., nO → σ*C-F) and rationalize the observed stability.[6][13]

-

// Nodes start [label="Hypothesize Conformers\n(Axial vs. Equatorial)"]; exp_path [label="Experimental Validation\n(NMR Spectroscopy)", fillcolor="#34A853"]; comp_path [label="Computational Modeling\n(DFT)", fillcolor="#FBBC05"]; nmr_acq [label="Acquire ¹H, ¹⁹F, 2D NMR Data", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; dft_opt [label="Geometry Optimization &\nFrequency Calculation", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; j_analysis [label="Analyze ³J(H,H) and ³J(H,F)\nCoupling Constants", fillcolor="#F1F3F4", fontcolor="#202124"]; energy_analysis [label="Calculate Relative Gibbs\nFree Energy (ΔG)", fillcolor="#F1F3F4", fontcolor="#202124"]; exp_result [label="Determine Major Conformer\nin Solution", shape=ellipse, fillcolor="#34A853"]; comp_result [label="Predict Thermodynamic\nMinimum", shape=ellipse, fillcolor="#FBBC05"]; integration [label="Data Integration &\nCorrelation", fillcolor="#EA4335"]; conclusion [label="Comprehensive Conformational\nLandscape Model", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> exp_path; start -> comp_path; exp_path -> nmr_acq; comp_path -> dft_opt; nmr_acq -> j_analysis; dft_opt -> energy_analysis; j_analysis -> exp_result; energy_analysis -> comp_result; exp_result -> integration; comp_result -> integration; integration -> conclusion; }

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heterocyclics [employees.csbsju.edu]

- 3. researchgate.net [researchgate.net]

- 4. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 5. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. biophysics.org [biophysics.org]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. d-nb.info [d-nb.info]

The Strategic Deployment of 5-Fluoro-dihydro-2H-pyran-3(4H)-one in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties. This technical guide delves into the synthesis, unique chemical characteristics, and burgeoning applications of 5-fluoro-dihydro-2H-pyran-3(4H)-one, a fluorinated heterocyclic building block of significant interest. As a Senior Application Scientist, this document aims to provide not just a review of the field, but a practical, in-depth resource grounded in mechanistic understanding and actionable protocols. We will explore the causal impact of the C5-fluorine substituent on the reactivity and conformational behavior of the pyranone scaffold and detail its application in the synthesis of complex bioactive molecules, with a particular focus on the construction of innovative spirocyclic systems.

Introduction: The Fluorine Advantage in a Privileged Scaffold

The dihydro-2H-pyran-3(4H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. The introduction of a fluorine atom, the most electronegative element, into this scaffold at the 5-position—alpha to the carbonyl group—imparts a unique set of physicochemical properties that can be strategically exploited in drug design.

The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of neighboring functional groups, influencing their ionization state at physiological pH and thereby affecting target engagement and cell permeability.

-

Improved Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding affinity and potency.

-

Conformational Control: The stereoelectronic effects of the C-F bond can influence the conformational preferences of the pyran ring, locking the molecule into a bioactive conformation.

This guide will provide a comprehensive exploration of how these fluorine-driven advantages are realized through the application of 5-fluoro-dihydro-2H-pyran-3(4H)-one in drug discovery programs.

Synthesis and Characterization of 5-Fluoro-dihydro-2H-pyran-3(4H)-one

The synthesis of the parent dihydro-2H-pyran-3(4H)-one is well-established, with common routes starting from α-ketoglutaric acid or the oxidation of 3-hydroxytetrahydropyran[4][5]. The introduction of fluorine at the C5 position, alpha to the ketone, is typically achieved through electrophilic fluorination of the corresponding enolate or enol ether.

Synthetic Strategy: Electrophilic Fluorination

A general and effective method for the synthesis of α-fluorinated ketones involves the use of an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely employed for this transformation. The reaction proceeds via the formation of an enolate intermediate, which then attacks the electrophilic fluorine atom.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of 5-fluoro-dihydro-2H-pyran-3(4H)-one.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-dihydro-2H-pyran-3(4H)-one

-

Enolate Formation: To a solution of dihydro-2H-pyran-3(4H)-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: To the freshly prepared enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-fluoro-dihydro-2H-pyran-3(4H)-one.

Table 1: Spectroscopic Characterization Data

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Complex multiplets in the aliphatic region. The proton geminal to the fluorine will exhibit a large coupling constant (JH-F). |

| ¹³C NMR | The carbon bearing the fluorine atom will appear as a doublet with a large coupling constant (JC-F). The carbonyl carbon will be deshielded. |

| ¹⁹F NMR | A characteristic signal for the single fluorine atom, likely a multiplet due to coupling with neighboring protons. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₅H₇FO₂. |

Applications in Drug Discovery: A Gateway to Novel Spirocyclic Architectures

The true utility of 5-fluoro-dihydro-2H-pyran-3(4H)-one in drug discovery lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. One particularly promising application is in the construction of spirocyclic compounds, which have gained significant attention in medicinal chemistry due to their inherent three-dimensionality and ability to explore novel chemical space[6][7][8].

The ketone functionality of 5-fluoro-dihydro-2H-pyran-3(4H)-one serves as a handle for the diastereoselective synthesis of spirocycles. For instance, in a multi-component reaction, the pyranone can react with an isatin derivative and an amino acid to form complex spirooxindole-pyrrolidine frameworks. The presence of the C5-fluorine atom in these reactions can influence the stereochemical outcome and modulate the biological activity of the final products.

Diagram of a Representative Drug Discovery Workflow:

Caption: A typical drug discovery workflow utilizing 5-fluoro-dihydro-2H-pyran-3(4H)-one.

Case Study: Synthesis of Spirooxindole-based Kinase Inhibitors

While direct, published examples of drug candidates synthesized from 5-fluoro-dihydro-2H-pyran-3(4H)-one are emerging, we can extrapolate from the well-established synthesis of spirooxindoles from related ketones to illustrate the potential of this fluorinated building block. Spirooxindoles are a prominent class of compounds with a wide range of biological activities, including potent inhibition of various protein kinases implicated in cancer.

Rationale for Fluorination: In the context of a kinase inhibitor, the C5-fluorine on the pyran ring can:

-

Form a key hydrogen bond with a backbone amide in the hinge region of the kinase.

-

Increase the lipophilicity of the molecule, enhancing cell permeability and oral bioavailability.

-

Block a potential site of metabolism, improving the pharmacokinetic profile.

Detailed Experimental Protocol: Diastereoselective Synthesis of a Fluorinated Spirooxindole-Pyrrolidine

-

Reaction Setup: To a solution of 5-fluoro-dihydro-2H-pyran-3(4H)-one (1.0 eq), an isatin derivative (e.g., 5-fluoro-isatin) (1.0 eq), and an amino acid (e.g., sarcosine) (1.2 eq) in methanol, add a catalytic amount of a base such as piperidine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, the spirocyclic product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold methanol and dry under vacuum to obtain the pure diastereomer of the fluorinated spirooxindole-pyrrolidine.

Table 2: Representative Biological Activity Data for Spirooxindole Analogs

| Compound Class | Target | IC₅₀ (nM) | Therapeutic Area |

| Spirooxindole-pyrrolidines | MDM2-p53 | 10-100 | Oncology |

| Spirooxindole-pyrans | Kinases (e.g., VEGFR, PDGFR) | 5-50 | Oncology |

Note: The data presented is illustrative of the potential of the spirooxindole scaffold and is not specific to derivatives of 5-fluoro-dihydro-2H-pyran-3(4H)-one, for which data is not yet widely published.

Future Perspectives and Conclusion

5-Fluoro-dihydro-2H-pyran-3(4H)-one represents a high-value, yet underexplored, building block for modern drug discovery. Its unique combination of a privileged heterocyclic core and the strategic placement of a fluorine atom offers medicinal chemists a powerful tool for the synthesis of novel, three-dimensional chemical entities with potentially superior pharmacological properties. The application of this building block in the diastereoselective synthesis of spirocyclic compounds is a particularly promising avenue for the discovery of next-generation therapeutics.

As synthetic methodologies for the preparation of this and other fluorinated building blocks become more robust and scalable, we anticipate a significant increase in their application in drug discovery programs targeting a wide range of diseases. This in-depth technical guide provides a foundational understanding and practical protocols to empower researchers to unlock the full potential of 5-fluoro-dihydro-2H-pyran-3(4H)-one in their quest for innovative medicines.

References

- Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.

- Hiesinger K, Dar'in D, Proschak E, Krasavin M. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2021; 64(3):150-183.

- Couto, I., et al. Highly Diastereoselective Synthesis of Spiropyrazolones. Molecules. 2015; 20(5):8644-8654.

- Varela, M. T., et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

- BenchChem. A Technical Guide to Dihydro-2H-pyran-3(4H)

- BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 2021.

- Royal Society of Chemistry. Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1.

- BenchChem. A Technical Guide to Dihydro-2H-pyran-3(4H)

- RSC Publishing Group. Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. 2024.

- Grygorenko, O. O., et al. Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC. 2012; 2012(8):226-230.

- Polfarmex S.A. Diastereoselective synthesis of trans-fused tetrahydropyran derivatives of 5 H-dibenzo[ a, d]cycloheptene.

- Głowacka, I. E., et al. Diastereoselective Synthesis of Novel Spiro-Phosphacoumarins and Evaluation of Their Anti-Cancer Activity. Molecules. 2020; 25(21):5135.

- Kim, J. H., et al. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry. 2014; 22(10):2797-2806.

- Olgen, S., et al. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. 2011; 16(6):4993-5003.

- Semantic Scholar. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. 2023.

- MDPI. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. MDPI. 2022.

- National Institutes of Health. Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. 2024.

- Shehab, W. S., & Ghoneim, A. A. Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. 2011; 4(4), 437-442.

- MDPI.

- National Institutes of Health. Antiviral strategies against influenza virus: towards new therapeutic approaches. -ORCA.

- BenchChem. An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery. BenchChem.

- John Wiley & Sons Ltd. Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. PubMed. 2026.

- Kumar, A., et al. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. 2023; 41(12):5457-5477.

- Google Patents. PYRAZOLO DERIVATIVES AS HUMAN DIHYDROOROTATE DEHYDROGENASE (HDHODH) INHIBITORS FOR USE AS ANTIVIRALS. US 20240034730A1. 2021.

Sources

- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

- 7. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Reagents for alpha-fluorination of tetrahydropyran-3-one

Application Note: Strategic -Fluorination of Tetrahydropyran-3-one

Executive Summary

The introduction of fluorine into saturated heterocycles is a pivotal strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation), reduce basicity, and alter lipophilicity (

This guide details the selection of electrophilic fluorinating reagents—specifically Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) —to achieve

Critical Analysis of Reagents

The choice between Selectfluor and NFSI is not merely about cost; it dictates the reaction mechanism, solubility profile, and regiochemical outcome.

Comparison of Electrophilic Fluorinating Agents

| Feature | Selectfluor™ (F-TEDA-BF | NFSI (N-Fluorobenzenesulfonimide) |

| Structure | Dicationic, quaternary ammonium salt | Neutral bis-sulfonimide |

| Reactivity | High (Kinetic). Strong electrophile ( | Moderate (Thermodynamic). Softer electrophile. |

| Solubility | Polar solvents (Acetonitrile, Water, DMF). Insoluble in THF/Ether. | Soluble in most organic solvents (THF, Toluene, DCM). |

| Mechanism | SET (Single Electron Transfer) or | Typically |

| Byproducts | H-TEDA-BF | dibenzenesulfonimide (Requires chromatography/wash). |

| Use Case | Direct Fluorination of ketones/silyl enol ethers. | Asymmetric Catalysis or low-temp lithiation sequences. |

Regioselectivity & Mechanistic Insight

The fluorination of tetrahydropyran-3-one is governed by the competing electronic effects at C2 and C4 .

The C2 vs. C4 Dilemma

-

Position C2 (Anomeric): The protons at C2 are acidified by the inductive effect (-I) of the adjacent ring oxygen. Furthermore, the resulting enol (or enolate) involving C2–C3 forms a vinyl ether, which is electronically distinct from a standard enol. Fluorination here produces an

-fluoro ether, which is susceptible to hydrolysis or elimination (to form the enone). -

Position C4 (Methylene): This position behaves like a standard cyclic ketone.

Dominant Pathway: Under thermodynamic conditions and direct fluorination, reaction occurs preferentially at C2 due to the stability of the oxocarbenium-like transition state and the higher acidity of C2 protons. Accessing C4 selectively often requires blocking C2 or kinetic control using sterically demanding bases to form the C3–C4 enolate, though the inductive effect of oxygen still makes C2 competitive.

Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent and intermediate selection.

Figure 1: Divergent fluorination pathways. Direct fluorination favors C2, while kinetic control attempts to access C4.

Validated Protocol: Direct -Fluorination using Selectfluor™[3]

This protocol utilizes Selectfluor™ due to its operational simplicity and high active fluorine content. It targets the C2-position as the primary product.

Reagents & Equipment[1][4][5][6][7]

-

Substrate: Tetrahydropyran-3-one (1.0 equiv)

-

Reagent: Selectfluor™ (1.1 - 1.2 equiv)

-

Solvent: Acetonitrile (MeCN) (Dry, HPLC grade)

-

Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 equiv) – Accelerates enolization.

-

Equipment: Microwave reactor (preferred for speed) or round-bottom flask with reflux condenser.

Step-by-Step Methodology

-

Preparation:

-

In a dry reaction vessel under inert atmosphere (

), dissolve tetrahydropyran-3-one (1.0 mmol, 100 mg) in anhydrous MeCN (5 mL). -

Note: MeCN is chosen because Selectfluor has poor solubility in DCM or THF.

-

-

Reagent Addition:

-

Add Selectfluor™ (1.1 mmol, 390 mg) in one portion. The reaction is initially a suspension.

-

Optimization: If the reaction is sluggish, add 10 mol% TFA. This promotes the keto-enol tautomerization necessary for reaction.

-

-

Reaction:

-

Method A (Thermal): Heat to 60–80°C for 4–6 hours. The mixture will become clear as Selectfluor is consumed and the soluble byproduct (H-TEDA) forms.

-

Method B (Microwave): Irradiate at 80°C for 15–30 minutes. (Recommended for high-throughput screening).

-

-

Monitoring (Self-Validation Checkpoint):

-

Check TLC (visualize with KMnO

or Anisaldehyde; UV is weak for this ketone). -

Critical: Look for the disappearance of the Selectfluor solid and the starting material.

-

NMR Check: Take a crude aliquot. The appearance of a doublet of doublets (or complex multiplet) at

4.8–5.2 ppm in

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and wash with water (to remove H-TEDA salts).

-

Wash organic layer with saturated NaHCO

(if TFA was used) and brine. -

Dry over Na

SO

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc).

-

Warning: The 2-fluoro product is sensitive to silica gel (acidic). Use neutral alumina or buffered silica (1% Et

N) if degradation is observed.

-

Alternative Protocol: Regiocontrolled Fluorination via Silyl Enol Ether

To improve regioselectivity or attempt C4-fluorination, the indirect method via a silyl enol ether (SEE) is superior.

Protocol Summary

-

SEE Formation: Treat THP-3-one with LHMDS (1.1 equiv) in THF at -78°C. Stir for 30 mins.

-

Trapping: Add TMSCl (1.2 equiv). Warm to RT. Isolate the silyl enol ether.

-

Analysis: Determine the ratio of

-enol ether vs

-

-

Fluorination: Dissolve the isolated SEE in MeCN. Add Selectfluor at 0°C.[3]

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Poor enolization rate. | Add acid catalyst (TFA or TsOH) or switch to Method B (SEE). |

| Difluorination | Excess reagent or high reactivity of mono-fluoro product. | Reduce Selectfluor to 0.95 equiv. Stop reaction at 80% conversion. |

| Decomposition | Product instability (HF elimination). | Avoid acidic workup. Store product in solution at -20°C. Do not distill. |

| Poor Solubility | Selectfluor insolubility. | Use NFSI in DCM/THF (requires longer times) or add water/Triton-B (Phase Transfer). |

References

-

Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4: A new, versatile, and safe source of electrophilic fluorine. Journal of Fluorine Chemistry. Link

- Context: The found

-

Differding, E., & Ofner, H. (1992). N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorinations. Synlett.[10] Link

- Context: Defines the utility of NFSI for carbanion/enolate fluorin

-

Stavber, G., Zupan, M., & Stavber, S. (2009).[10] Regioselective fluorination of ketones in water using Selectfluor. Synlett.[10] Link

-

Context: Green chemistry protocols for cyclic ketones.[10]

-

-

Ayala, L., Lucero, C. G., Romero, J. A., Tabacco, S. A., & Woerpel, K. A. (2003). Stereochemistry of Nucleophilic Substitution Reactions of

-Fluorinated Acetals. Journal of the American Chemical Society. Link- Context: Critical for understanding the stability and reactivity of the 2-fluoro-THP system (anomeric fluorides).

Sources

- 1. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemo- and regio-divergent access to fluorinated 1-alkyl and 1-acyl triazenes from alkynyl triazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

Application Notes & Protocols: Catalytic Hydrogenation of Fluorinated Pyran Derivatives

Introduction: The Strategic Value of Fluorinated Pyrans and the Hydrogenation Hurdle

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated pyran and tetrahydropyran (THP) scaffolds are particularly prized motifs, appearing in numerous bioactive compounds and approved pharmaceuticals.[2] Catalytic hydrogenation is a fundamental, atom-economical transformation for saturating the pyran ring or reducing other functional groups within the molecule.[3][4]

However, the presence of fluorine introduces significant challenges. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it generally resistant to cleavage.[5] Yet, under certain catalytic conditions, undesired hydrodefluorination (HDF)—the replacement of a fluorine atom with hydrogen—can occur, leading to byproducts and compromising the integrity of the target molecule.[6][7] This guide provides a detailed exploration of the principles, protocols, and troubleshooting strategies for the successful catalytic hydrogenation of fluorinated pyran derivatives, balancing efficient reduction with the preservation of the critical C-F bond.

Part 1: Mechanistic Considerations & Strategic Choices

The Dichotomy of Reactivity: Hydrogenation vs. Hydrodefluorination

The primary goal in the hydrogenation of fluorinated pyrans is typically the saturation of C=C double bonds within the pyran ring or the reduction of appended functional groups, while leaving the C-F bonds intact. The reaction proceeds via the adsorption of both hydrogen gas and the substrate onto the surface of a heterogeneous metal catalyst (e.g., Pd, Pt, Rh).[4]

The undesired HDF side reaction is a form of hydrogenolysis. Its likelihood is influenced by several factors:

-

Catalyst Choice: Highly active catalysts like Palladium on Carbon (Pd/C) can sometimes promote C-F bond cleavage, especially at elevated temperatures and pressures.[6]

-

Fluorine Position: Allylic and benzylic C-F bonds are significantly more susceptible to hydrogenolysis due to the stability of potential reaction intermediates.[6] Vinylic C-F bonds can also be hydrogenolyzed concurrently with double bond saturation.

-

Reaction Conditions: Aggressive conditions (high H₂ pressure, high temperature, acidic or basic additives) can increase the rate of HDF.

The key to a successful protocol is to identify a catalytic system and conditions that operate within a "window of selectivity," where the activation energy for C=C bond hydrogenation is readily achieved, while the much higher activation energy for C-F bond cleavage is not.

Caption: Desired hydrogenation vs. undesired hydrodefluorination (HDF).

Selecting the Optimal Catalyst

The choice of catalyst is the most critical parameter. A screening process is often necessary, but general guidelines can be established based on the desired transformation.

-

Palladium (Pd): Highly versatile and common.

-

Pd/C (Palladium on Carbon): A highly active catalyst. Use with caution for sensitive substrates where HDF is a concern. Often the first choice for robust substrates.

-

Pd/CaCO₃ (Palladium on Calcium Carbonate): A "poisoned" or attenuated catalyst (e.g., Lindlar's catalyst without the lead). It is significantly less active for hydrogenolysis, making it an excellent choice for selectively hydrogenating double or triple bonds while preserving C-F bonds and other sensitive groups.[8]

-

-

Platinum (Pt):

-

PtO₂ (Adam's Catalyst): A powerful catalyst, often used for the exhaustive reduction of aromatic systems. Can be effective for saturating fluorinated pyridine rings to piperidines, but HDF risk must be evaluated.[9]

-

-

Rhodium (Rh):

-

Iridium (Ir):

Caption: Logic for initial catalyst selection in fluorinated pyran hydrogenation.

Part 2: Experimental Protocols

Protocol 1: Selective Hydrogenation of a Trifluoromethylated 2H-Pyran

This protocol is adapted from a reported procedure for the selective reduction of a C=C double bond in a dihydropyran ring without affecting the trifluoromethyl group.[8]

Objective: To synthesize 6-(Trifluoromethyl)-3,4-dihydro-2H-pyran from 6-(Trifluoromethyl)-2H-pyran.

Materials:

-

Substrate: 6-(Trifluoromethyl)-2H-pyran

-

Catalyst: 5% Palladium on Calcium Carbonate (Pd/CaCO₃)

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH), reagent grade

-

Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Filtration Aid: Celite®

Safety Precautions:

-

Hydrogen gas is extremely flammable.[4] Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

-

Palladium catalysts are pyrophoric when dry and saturated with hydrogen. Do not allow the catalyst filter cake to dry in the air. Quench carefully.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 6-(trifluoromethyl)-2H-pyran (1.0 eq).

-

Catalyst Addition: Under a gentle stream of inert gas, add 5% Pd/CaCO₃ (5-10 mol% by weight relative to the substrate).

-

Solvent Addition: Add the solvent (EtOAc or MeOH) to create a slurry with a concentration of approximately 0.1 M.

-

Inerting the System: Seal the flask with a septum. Purge the flask by evacuating under vacuum and refilling with inert gas three times. Subsequently, evacuate and refill with H₂ gas from a balloon three times.

-

Reaction: Leave the reaction to stir vigorously under a positive pressure of H₂ (balloon) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up and Purification:

-

Once the reaction is complete, carefully purge the flask with N₂ or Ar to remove all H₂ gas.

-

Dilute the reaction mixture with additional solvent.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: Keep the Celite® pad wet with solvent to prevent the catalyst from igniting.

-

Wash the filter cake thoroughly with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product further by flash column chromatography.

-

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | HDF (%) | Reference |

| 5% Pd/CaCO₃ | EtOAc | Room Temp | 4 | >95% | <1% | [8] |

| 10% Pd/C | EtOAc | Room Temp | 2 | ~90% | 5-10% | Hypothetical |

| 5% Rh/C | MeOH | Room Temp | 6 | >95% | <1% | Hypothetical |

| Table 1: Representative conditions for selective hydrogenation. Yields and HDF percentages are illustrative. |

Protocol 2: General Procedure for Saturation of a Fluoropyridine Analogue to a Fluoropiperidine

This protocol provides a general starting point for the complete saturation of a pyran ring containing fluorine substituents, analogous to the robust hydrogenation of fluoropyridines.[9]

Objective: To synthesize a (multi)fluorinated tetrahydropyran from the corresponding fluorinated dihydropyran or pyran starting material.

Materials:

-

Substrate: Fluorinated pyran/dihydropyran derivative

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum(IV) Oxide (PtO₂)

-

Solvent: Acetic Acid (AcOH) or Methanol (MeOH)

-

Hydrogen Source: Parr high-pressure hydrogenator

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Filtration Aid: Celite®

Step-by-Step Procedure:

-

Reactor Loading: Add the fluorinated pyran substrate (1.0 eq) and the chosen solvent (e.g., AcOH) to the steel vessel of a Parr hydrogenator.

-

Catalyst Addition: Under a flow of inert gas, carefully add the Rh/C or PtO₂ catalyst (5-10 mol% by weight).

-

Assembly and Purging: Seal the Parr apparatus. Purge the vessel with N₂ gas (3 cycles of pressurizing and venting) before purging with H₂ gas (3 cycles).

-

Reaction: Pressurize the vessel with H₂ gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat if necessary (e.g., 40-60 °C). Note: Start with milder conditions (room temperature, lower pressure) to minimize HDF before increasing intensity.

-

Monitoring: Monitor the reaction by observing the drop in H₂ pressure. Once uptake ceases, the reaction is likely complete.

-

Work-up and Purification:

-

Cool the reactor to room temperature. Carefully vent the excess H₂ gas and purge the vessel thoroughly with N₂.

-

Open the reactor in a fume hood. Filter the reaction mixture through a wet pad of Celite® to remove the catalyst.

-

Rinse the pad with additional solvent.

-

If using an acidic solvent like AcOH, remove it under reduced pressure. The residue can be neutralized with a saturated NaHCO₃ solution and extracted with an organic solvent (e.g., EtOAc).

-

Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify as needed via chromatography or distillation.

-

| Substrate Example | Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | HDF (%) |

| 2-Fluorodihydropyran | 5% Rh/C | 80 | 40 | 92 | <2 |

| 3,5-Difluorodihydropyran | 5% PtO₂ | 100 | 50 | 88 | <5 |

| 4-CF₃-dihydropyran | 5% Rh/C | 60 | 25 | 96 | <1 |

| Table 2: Example substrate scope for full ring saturation. Data is representative and optimization is substrate-dependent. |

Part 3: Troubleshooting and Optimization

-

Problem: Significant Hydrodefluorination (HDF) is Observed.

-

Solution 1: Change Catalyst. Switch from a highly active catalyst like Pd/C to a less active one like Pd/CaCO₃ or Rh/C.[8][9]

-

Solution 2: Milder Conditions. Reduce the reaction temperature, lower the H₂ pressure, and shorten the reaction time.

-

Solution 3: Additives. In some cases, the addition of a mild base (e.g., triethylamine) can suppress acid-catalyzed hydrogenolysis pathways. Conversely, for pyridine-like heterocycles, an acidic solvent like AcOH is often required for ring activation.

-

-

Problem: Incomplete Reaction or No Reaction.

-

Solution 1: Increase Catalyst Loading. Increase the catalyst amount to 15-20 mol%.

-

Solution 2: Increase Pressure/Temperature. Gradually increase the H₂ pressure and/or temperature.

-

Solution 3: Change Solvent. The substrate's solubility can impact reaction rates. Try a different solvent in which the substrate is highly soluble.

-

Solution 4: Catalyst Poisoning. Ensure starting materials and solvents are pure. Sulfur or halide impurities can poison the catalyst.

-

-

Problem: Poor Stereoselectivity in Chiral Molecules.

-

Solution 1: Directed Hydrogenation. If a directing group (e.g., -OH) is present, it may direct the hydrogen addition from one face.

-

Solution 2: Asymmetric Catalysis. For prochiral olefins, a switch to a homogeneous asymmetric hydrogenation catalyst (e.g., Iridium or Rhodium with a chiral ligand) is necessary to induce enantioselectivity.[11][13] This is a specialized field requiring significant optimization of ligand and conditions.

-

References

-

Chen, Z.-P., Chen, M.-W., Shi, L., Yu, C.-B., & Zhou, Y.-G. (2015). Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. Chemical Science, 6(7), 4163-4167. [Link]

-

Hudlicky, M. (1990). Replacement of Fluorine by Hydrogen. In Houben-Weyl Methods of Organic Chemistry, Vol. E 10b/2, 4th ed. (pp. 311-342). Georg Thieme Verlag. [Link]

-

Lin, C.-H., Lee, C.-Y., Lee, C.-F., & Liu, R.-S. (2010). Hydrogenation of olefins catalyzed by Pd(II) complexes containing a perfluoroalkylated S,O-chelating ligand in supercritical CO2 and organic solvents. Journal of Molecular Catalysis A: Chemical, 327(1-2), 1-7. [Link]

- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. (Note: URL not directly available from search, concept is widely supported).

-

Chen, Z.-P., Chen, M.-W., Shi, L., Yu, C.-B., & Zhou, Y.-G. (2015). Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. RSC Publishing. [Link]

-

Wu, J., Wang, L., & Fu, Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 164. [Link]

-

Besson, T., & Hawkins, A. J. (2017). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 9(15), 1765-1768. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Press Release. [Link]

-

Scerba, M. T., et al. (2020). Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Fustero, S., & Sanz-Cervera, J. F. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

-

Ackermann, L. (2011). Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. Organic Letters, 13(12), 3086-3089. [Link]

-

Kuriyama, S., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules, 27(13), 3995. [Link]

-

Li, Y., & Wu, J. (2020). The influence of C–F⋯H–X hydrogen-bonding interactions on the reactivity and selectivity of organic reactions. Chinese Chemical Letters, 31(7), 1779-1786. [https://www.researchgate.net/publication/340003057_The_influence_of_C-FH-X_hydrogen-bonding_interactions_on_the_reactivity_and_selectivity_of_organic_reactions]([Link]_ reactivity_and_selectivity_of_organic_reactions)

-

Wang, D. (2017). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

-

Shao, P., et al. (2025). Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization of Trifluoroacetylsilanes and 1,3-Enynes. CCS Chemistry. [Link]

-

Zhu, S., & Buchwald, S. L. (2019). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. Angewandte Chemie International Edition, 58(27), 9282-9287. [Link]

-

Le Coustumer, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

-

Engman, M. (2008). Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins Using N,P-Ligands: A struggle with hydrogenolysis and selectivity. DiVA. [Link]

-

Amanote Research. (n.d.). Rhodium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]

-

Baran, P. S. (2020). Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. [Link]

-

Vivancos, A., et al. (2018). Hydrodefluorination of carbon-fluorine bonds by the synergistic action of a ruthenium-palladium catalyst. Nature Catalysis, 1, 894-900. [Link]

-

Thevenin, A., et al. (2021). Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews, 50(12), 7117-7141. [Link]

-

Zhang, P., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. [Link]

-

Wang, Z., et al. (2018). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications, 54(76), 10707-10710. [Link]

-

Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. [Link]

-

Trang, B. K., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(18), 10166-10174. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogenation of fluorinated molecules: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. baranlab.org [baranlab.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins Using N,P-Ligands : A struggle with hydrogenolysis and selectivity [diva-portal.org]

- 13. Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Reductive Amination of 5-Fluorodihydro-2H-pyran-3(4H)-one

Abstract & Strategic Relevance

The 5-fluorodihydro-2H-pyran-3(4H)-one scaffold represents a high-value pharmacophore in modern drug discovery. It serves as a metabolically robust bioisostere for morpholine and piperidine rings, where the fluorine atom at the C5 position modulates pKa, lipophilicity (LogD), and metabolic stability against oxidative clearance.

However, this substrate presents a specific synthetic challenge: the fluorine atom is located

This Application Note details a chemoselective protocol designed to suppress

Mechanistic Analysis & Reaction Design[1]

The Stability Challenge: -Elimination

The primary failure mode in the reductive amination of 5-fluorodihydro-2H-pyran-3(4H)-one is the loss of Hydrogen Fluoride (HF).

-

Pathway: The

-protons at C4 are acidic. Basic conditions (or equilibrium with the amine) can generate the enolate. -

Result: The enolate expels the

-fluorine to form the

The Solution: Kinetic Trapping

To prevent this, the reaction must operate in a pH window (4.5–5.5) that protonates the carbonyl oxygen (facilitating amine attack) but suppresses enolate concentration. STAB is the reagent of choice because:

-

Mildness: It does not reduce ketones/aldehydes rapidly, preventing direct reduction of the starting material.

-

Selectivity: It reduces the protonated iminium ion orders of magnitude faster than the ketone.

-

Compatibility: It is stable in the presence of the acetic acid required to buffer the reaction.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the competition between productive iminium reduction and destructive

Experimental Protocol

Scope: This protocol is optimized for 1.0 mmol scale and can be linearly scaled to 50 mmol.

Reagents & Materials

| Reagent | Equiv.[1] | Role | Critical Note |

| 5-fluorodihydro-2H-pyran-3(4H)-one | 1.0 | Substrate | Ensure purity >95%; free of HF. |

| Amine (R-NH2) | 1.1 - 1.2 | Nucleophile | Use free base. If HCl salt, add 1.0 eq TEA. |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.6 | Reductant | Must be dry. Hydrolyzes slowly in moist air. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for buffering pH to prevent elimination. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M | Preferred over DCM for higher boiling point and solubility. |

Step-by-Step Procedure

Step 1: Iminium Formation (Pre-complexation)

-

Charge a dry reaction vial with 5-fluorodihydro-2H-pyran-3(4H)-one (118 mg, 1.0 mmol) and a magnetic stir bar.

-

Add DCE (5.0 mL).

-

Add the Amine (1.1 mmol).

-

Note: If the amine is a liquid, add neat. If solid, dissolve in minimal DCE.

-

-

Add Acetic Acid (60 µL, 1.0 mmol).

-

Stir at Room Temperature (20–25 °C) for 30–60 minutes .

-

Checkpoint: This dwell time allows the hemiaminal/imine equilibrium to establish. Do not heat, as this promotes defluorination.

-

Step 2: Reduction

-

Cool the mixture to 0 °C (ice bath).

-

Reasoning: Cooling suppresses the rate of potential side reactions during the exothermic addition of hydride.

-

-

Add STAB (318 mg, 1.5 mmol) in three portions over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature .

-

Stir for 12–16 hours under nitrogen or argon.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the ketone (M+H not usually visible, look for UV trace) and appearance of the amine product (M+H).

-

Step 3: Quench & Workup

-

Quench: Dilute with DCM (10 mL) and carefully add saturated aqueous NaHCO3 (10 mL).

-

Caution: Gas evolution (CO2) will occur.

-

-

Phase Separation: Stir vigorously for 10 minutes until gas evolution ceases. Separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

-

Drying: Combine organic layers, dry over Na2SO4 , filter, and concentrate in vacuo.

-

Temperature Limit: Do not exceed 40 °C during evaporation to avoid thermal degradation of the fluorinated ring.

-

Purification

-

Flash Chromatography: The product is an amine and will likely streak on silica.

-

Mobile Phase: DCM / MeOH / NH4OH (95:5:0.5).

-

Alternative: If the product is sufficiently basic, an acid-base extraction (1N HCl wash, separation, basification of aqueous layer, re-extraction) can yield high purity without column chromatography.

Quality Control & Troubleshooting

Analytical Validation

| Method | Expected Feature | Significance |

| 1H NMR | Multiplet at ~4.8-5.0 ppm (d or m, J_H-F ~48 Hz). | Confirms presence of the Fluorine atom (geminal H-F coupling). |

| 19F NMR | Singlet/Multiplet at ~ -180 to -200 ppm. | Definitive proof of intact C-F bond. Absence indicates elimination. |

| LC-MS | M+1 peak corresponding to Product. | Absence of M-20 (loss of HF) peak. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Defluorination | Reaction pH too high (basic). | Increase AcOH to 2.0 equiv. Ensure Amine is not in large excess. |

| Incomplete Conversion | Steric hindrance of amine.[2] | Switch solvent to THF (dry); Increase STAB to 2.0 equiv; Extend time to 24h. |

| Product Decomposition | Thermal instability during workup. | Keep rotary evaporator bath <35 °C. Store product as HCl salt. |

Workup Workflow Diagram

Figure 2: Optimized workup procedure to minimize thermal stress and HF elimination.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link

- Core reference for the STAB/Acetic Acid protocol.

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

- Authoritative source on reagent properties and comp

-